molecular formula C9H16ClN3O B3033791 (3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride CAS No. 1185302-74-2

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride

Cat. No.: B3033791
CAS No.: 1185302-74-2
M. Wt: 217.69
InChI Key: CVCUQGZIOLUFAE-UHFFFAOYSA-N
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Description

(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride, also known as cyclohexylmethylamine hydrochloride (CMHA-HCl), is a synthetic compound used in a variety of scientific applications. CMHA-HCl is a white, crystalline solid with a melting point of 190-191°C and a boiling point of 193-195°C. It is soluble in water and insoluble in alcohol and ether.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The reaction involving N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to the formation of tertiary amines and ring fission of the oxadiazole system, showcasing the compound's utility in complex chemical syntheses (Jäger et al., 2002).

Pharmacological Potential

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a structurally related compound, has shown promise as an inhibitor of human monoamine oxidase (MAO), indicating potential therapeutic applications for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Anticancer Activity

  • Novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been studied for their potential anti-cancer activity, demonstrating the relevance of the oxadiazole moiety in the development of therapeutic agents (Maftei et al., 2016).
  • A study on the synthesis and cytotoxic activity of Schiff bases with oxadiazole structure highlighted their potential in targeting human oral squamous cell carcinoma cell lines, suggesting the importance of this class of compounds in cancer research (Kucukoglu et al., 2016).

Antimicrobial Properties

  • Research on novel pyrazole integrated 1,3,4-oxadiazoles, which include similar structural motifs, showed significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

Energetic Materials

  • Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which share similar structural characteristics, were synthesized for use as insensitive energetic materials. Their moderate thermal stabilities and insensitivity towards impact and friction highlight the potential of oxadiazole derivatives in this field (Yu et al., 2017).

Properties

IUPAC Name

(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7;/h7H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCUQGZIOLUFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
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(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
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(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
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(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
Reactant of Route 5
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
Reactant of Route 6
(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride

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